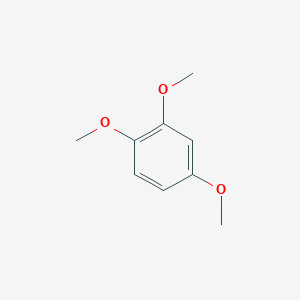

Calcium;1,1-dioxo-1,2-benzothiazol-2-id-3-one;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of calcium complexes is detailed in several papers. Paper discusses the synthesis of calcium 2,5-dihydroxybenzoate (calcium gentisate), while paper reports on the synthesis of a monomeric hexa(aqua)calcium compound with 2,5-dihydroxybenzoate ligands. These syntheses involve coordination of calcium ions with organic ligands and water molecules, resulting in various coordination geometries and supramolecular frameworks .

Molecular Structure Analysis

The molecular structures of the calcium complexes are elucidated using X-ray diffraction techniques. Paper reveals that calcium gentisate crystallizes in the orthorhombic space group with a monodentate coordination mode. Paper describes a mixed metal (Ca,Na) complex with a square eight-coordination for calcium. Paper details a monomeric hexa(aqua)calcium compound with an approximate square antiprismatic environment for the central Ca(II) ion. These structures are stabilized by extensive hydrogen bonding networks .

Chemical Reactions Analysis

The chemical reactivity of the calcium complexes is explored in paper , where a series of benzothiazoline derivatives are synthesized and their calcium antagonistic activities are studied. The effects of various substituents on the biological activities of these compounds are examined, highlighting the importance of molecular structure in determining chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the calcium complexes are characterized using various spectroscopic methods. Papers and utilize FT-IR, UV/VIS, and NMR spectroscopy to analyze the spectral characteristics of the calcium complexes. Additionally, paper assesses the antioxidant properties of the compounds through DPPH, CUPRAC, and FRAP methods, and calculates chemical reactivity parameters such as HOMO and LUMO orbitals . Paper describes the geometry of a heptaaquacalcium complex and the extensive hydrogen bonding network that contributes to its stability .

Aplicaciones Científicas De Investigación

-

Medicinal Chemistry

- The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have various pharmacological activities .

- These include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

- Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .

- Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different position of 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for the activity .

-

Green Synthesis Methods

- Thiazine derivatives, which include 1,2,4-benzothiadiazine-1,1-dioxide, are biologically active and play an important role in the treatment of various diseases .

- They show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .

- They represent an interesting class of heterocyclic medicinal compounds worthy of further exploration .

-

Functional Molecular Materials

- 1,2,5-Thiadiazole 1,1-dioxides, a related compound, have potential use in the construction of functional molecular materials .

- These compounds have unique structure, properties, and reactivity, which make them suitable for various applications in chemistry and material sciences .

- They can form coordination compounds and exhibit interesting magnetic properties .

- These properties make them useful in technology applications such as OLEDS, organic conducting materials, and batteries .

-

Persistent Organic Radicals

Safety And Hazards

The safety and hazards associated with Calcium;1,1-dioxo-1,2-benzothiazol-2-id-3-one;hydrate are not clearly defined in the sources I found.

Direcciones Futuras

The future directions of research involving Calcium;1,1-dioxo-1,2-benzothiazol-2-id-3-one;hydrate are not clearly defined in the sources I found.

Please note that this analysis is based on the information available to me and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a subject matter expert.

Propiedades

IUPAC Name |

calcium;1,1-dioxo-1,2-benzothiazol-2-id-3-one;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H5NO3S.Ca.H2O/c2*9-7-5-3-1-2-4-6(5)12(10,11)8-7;;/h2*1-4H,(H,8,9);;1H2/q;;+2;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRKKLAGBPVXCD-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10CaN2O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saccharin calcium | |

CAS RN |

6381-91-5 |

Source

|

| Record name | 1,2-benzisothiazol-3(2H)-one 1,1-dioxide calcium salt hydrate (2:7) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.